molecular formula C29H28N4O3 B4061415 Naphthalen-1-yl(4-(4-nitro-3-((1-phenylethyl)amino)phenyl)piperazin-1-yl)methanone

Naphthalen-1-yl(4-(4-nitro-3-((1-phenylethyl)amino)phenyl)piperazin-1-yl)methanone

Cat. No.: B4061415
M. Wt: 480.6 g/mol
InChI Key: URRPHSCTITZNQU-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(4-(4-nitro-3-((1-phenylethyl)amino)phenyl)piperazin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a nitro group, and a piperazine moiety

Scientific Research Applications

Naphthalen-1-yl(4-(4-nitro-3-((1-phenylethyl)amino)phenyl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(4-(4-nitro-3-((1-phenylethyl)amino)phenyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes nitration, amination, and coupling reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Safety measures are also crucial due to the handling of potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(4-(4-nitro-3-((1-phenylethyl)amino)phenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and various acids and bases to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(4-(4-nitro-3-((1-phenylethyl)amino)phenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-1-yl(4-(4-nitro-3-((1-phenylethyl)amino)phenyl)piperazin-1-yl)methanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

naphthalen-1-yl-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3/c1-21(22-8-3-2-4-9-22)30-27-20-24(14-15-28(27)33(35)36)31-16-18-32(19-17-31)29(34)26-13-7-11-23-10-5-6-12-25(23)26/h2-15,20-21,30H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRPHSCTITZNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalen-1-yl(4-(4-nitro-3-((1-phenylethyl)amino)phenyl)piperazin-1-yl)methanone
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Naphthalen-1-yl(4-(4-nitro-3-((1-phenylethyl)amino)phenyl)piperazin-1-yl)methanone
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Naphthalen-1-yl(4-(4-nitro-3-((1-phenylethyl)amino)phenyl)piperazin-1-yl)methanone

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